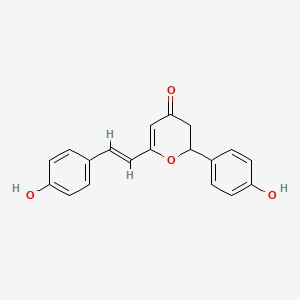
Cyclobisdemethoxycurcumin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobisdemethoxycurcumin is a naturally occurring compound belonging to the curcuminoid family, which is derived from the turmeric plant (Curcuma longa). It is structurally similar to curcumin, bisdemethoxycurcumin, and demethoxycurcumin, and is known for its potent antioxidant and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions: Cyclobisdemethoxycurcumin can be synthesized through various chemical reactions involving curcumin as a starting material. One common method involves the demethylation of curcumin using strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under controlled conditions. The reaction typically takes place at elevated temperatures and may require the use of organic solvents like methanol or ethanol to facilitate the reaction.
Industrial Production Methods: On an industrial scale, this compound is produced through large-scale extraction and purification processes from turmeric rhizomes. The extraction involves grinding the rhizomes and using solvents such as ethanol or acetone to extract the curcuminoids. The extract is then subjected to chromatographic techniques to isolate this compound in its pure form.
化学反応の分析
Types of Reactions: Cyclobisdemethoxycurcumin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve the use of halogenating agents such as bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically result in the formation of hydroxylated derivatives.
Substitution: Substitution reactions can produce halogenated derivatives of this compound.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a standard for antioxidant assays.
Biology: Cyclobisdemethoxycurcumin exhibits strong antioxidant and anti-inflammatory properties, making it useful in biological studies related to oxidative stress and inflammation.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects in conditions such as cancer, diabetes, and neurodegenerative diseases.
Industry: this compound is used in the cosmetics and food industries as a natural antioxidant and coloring agent.
作用機序
Cyclobisdemethoxycurcumin exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components. The compound also modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Molecular Targets and Pathways:
Nuclear factor-kappa B (NF-κB): this compound inhibits the activation of NF-κB, a key regulator of inflammatory responses.
Mitogen-activated protein kinases (MAPKs): It modulates the activity of MAPKs, which are involved in cell growth and apoptosis.
Caspases: this compound induces apoptosis in cancer cells by activating caspases, enzymes that play a crucial role in programmed cell death.
類似化合物との比較
Curcumin
Bisdemethoxycurcumin
Demethoxycurcumin
Would you like to know more about any specific aspect of cyclobisdemethoxycurcumin?
特性
分子式 |
C19H16O4 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C19H16O4/c20-15-6-1-13(2-7-15)3-10-18-11-17(22)12-19(23-18)14-4-8-16(21)9-5-14/h1-11,19-21H,12H2/b10-3+ |
InChIキー |
XRFSYDSFAJCJHE-XCVCLJGOSA-N |
異性体SMILES |
C1C(OC(=CC1=O)/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
正規SMILES |
C1C(OC(=CC1=O)C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


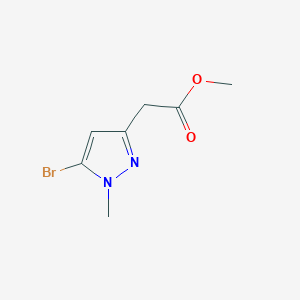
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)
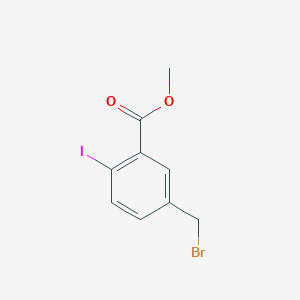
![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)
![[3-(2-Chloro-5-methylpyrimidin-4-yl)phenyl]methanol](/img/structure/B15359917.png)
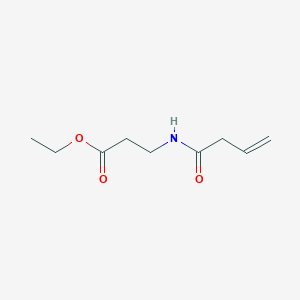
![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15359933.png)
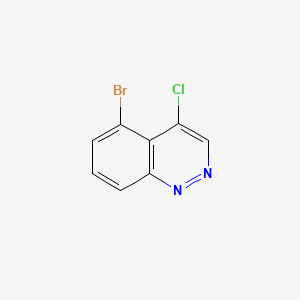
![Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15359951.png)
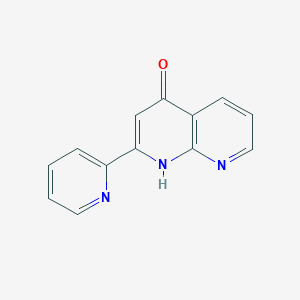
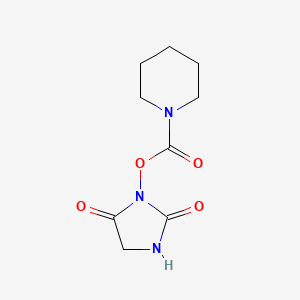
![n-(2-{[Tert-butyl(dimethyl)silyl]oxy}ethyl)phenylene-1,4-diamine](/img/structure/B15359964.png)

